![molecular formula C15H21N3O2 B2903724 (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035036-99-6](/img/structure/B2903724.png)
(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as DM-3189, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a unique method and has been found to have potential applications in the treatment of various diseases.
Scientific Research Applications
Molecular Docking and Drug Design
The structure of this compound suggests potential in molecular docking studies. Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This compound’s interactions with various receptors could be explored to determine its therapeutic potential, particularly in the development of anti-fibrotic treatments .
X-Ray Crystallography
Due to its complex structure, this compound could be used in X-ray crystallography to help understand molecular and atomic structures. This technique could reveal the three-dimensional arrangement of atoms in the compound, providing insights into its chemical properties and reactivity .
Density Functional Theory (DFT) Studies
The compound’s electronic structure can be studied using Density Functional Theory (DFT) . DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of multi-electron systems. This can help predict the compound’s reactivity and stability .
Synthesis of Metal-Organic Complexes
This compound could serve as a ligand in the synthesis of metal-organic complexes . These complexes have diverse applications, including catalysis, sensing, and gas storage. The compound’s ability to bind with metals like copper can be exploited to create new materials with unique properties .
Pharmaceutical Applications
The piperidine moiety within the compound is significant in drug discovery. Piperidine derivatives are utilized in various therapeutic applications, such as anticancer , antiviral , antimalarial , antimicrobial , and antifungal treatments. This compound could be a precursor or a structural motif in the synthesis of new drugs .
Soluble Epoxide Hydrolase Inhibition
Compounds with a piperidine structure have been identified as potent inhibitors of soluble epoxide hydrolase (sEH) . Inhibition of sEH is a potential therapy for the treatment of pain and inflammatory diseases. This compound could be investigated for its efficacy in this regard .
Antioxidant Properties
Piperidine derivatives have shown antioxidant properties. This compound could be studied for its ability to inhibit or suppress free radicals, which is valuable in the treatment of diseases caused by oxidative stress .
Neuropharmacological Effects
The compound’s structure suggests potential neuropharmacological effects. Piperidine derivatives have been used as anti-Alzheimer , antipsychotic , and antidepressant agents. Research could explore this compound’s efficacy in treating neurological disorders .
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre or ensifentrine, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique to Ohtuvayre and is the basis for its novel mechanism of action.
Pharmacokinetics
It is known that ohtuvayre isdelivered directly to the lungs through a standard jet nebulizer , which suggests that it has good bioavailability in the target organ.
Result of Action
The bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD. In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies . It was well-tolerated in a broad population of subjects with moderate to severe COPD .
properties
IUPAC Name |
(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-15(19)18-8-5-7-13(10-18)20-14-9-11(2)16-12(3)17-14/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVRROXSKHZXTM-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.